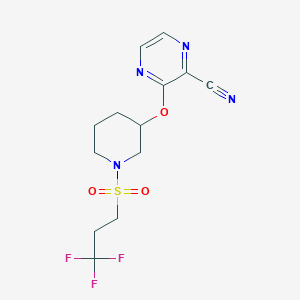

3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The trifluoropropyl group is a three-carbon chain with three fluorine atoms attached to the terminal carbon .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. Piperidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Researchers have developed methods for the synthesis of fully substituted pyrazoles and their sulphenylation, demonstrating the formation of C-S and C-N bonds through a metal-free, iodine-mediated annulation process. This method is noted for its cost-effectiveness, efficiency, and broad substrate scopes, highlighting the potential of similar compounds in chemical synthesis and applications (Sun et al., 2015).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis has been documented, with the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. These findings underscore the versatility of such compounds in generating diverse heterocyclic structures, which have significant implications in medicinal chemistry and drug development (Fadda et al., 2012).

Antimicrobial Activity

Studies on novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have shown that some of these compounds exhibit antimicrobial activity. This research suggests the potential use of related compounds in developing new antimicrobial agents (Ammar et al., 2004).

Anticancer Activity

Research on pyrano[3, 2-c]chromene derivatives has revealed their in vitro anticancer activity, with certain compounds showing the ability to induce cell cycle arrest and apoptosis in cancer cell lines. This highlights the therapeutic potential of such molecules in cancer treatment (El-Agrody et al., 2020).

Liquid Crystalline Properties

The synthesis of new liquid crystalline compounds containing saturated six-membered heterocycles, such as piperidine, has been explored. These compounds exhibit unique smectic properties, suggesting their utility in the development of materials with specific liquid crystalline behaviors (Karamysheva et al., 1981).

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes in the function of the target proteins .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their wide presence in pharmaceuticals .

Pharmacokinetics

In silico studies have emphasized the reliable pharmacokinetic properties of certain synthesized compounds .

Result of Action

Certain synthesized compounds were pursued for their antiviral activities against influenza virus (h1n1), herpes simplex virus 1 (hsv-1), and coxsackievirus b3 (cox-b3) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N4O3S/c14-13(15,16)3-7-24(21,22)20-6-1-2-10(9-20)23-12-11(8-17)18-4-5-19-12/h4-5,10H,1-3,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSUUTMRXVGNHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CCC(F)(F)F)OC2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)

![5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2999536.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2999544.png)

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2999545.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999552.png)

![5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2999555.png)